molecular formula C12H26 B14548113 5-Ethyl-3,4-dimethyloctane CAS No. 62183-61-3

5-Ethyl-3,4-dimethyloctane

Cat. No.: B14548113
CAS No.: 62183-61-3
M. Wt: 170.33 g/mol
InChI Key: LEPWFUNEXVKPDO-UHFFFAOYSA-N
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Description

5-Ethyl-3,4-dimethyloctane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon that consists of a chain of twelve carbon atoms with ethyl and methyl groups attached at specific positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3,4-dimethyloctane typically involves the alkylation of smaller alkanes or alkenes. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). for alkanes, a similar approach can be used with appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of branched alkanes like this compound often involves catalytic cracking and isomerization processes. Catalytic cracking breaks down larger hydrocarbons into smaller, more useful molecules, while isomerization rearranges the molecular structure to form branched alkanes. These processes are typically carried out in large-scale reactors under controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3,4-dimethyloctane, like other alkanes, primarily undergoes substitution reactions. These reactions involve the replacement of a hydrogen atom with another atom or group of atoms. Common types of substitution reactions include halogenation, where a halogen atom (e.g., chlorine or bromine) replaces a hydrogen atom.

Common Reagents and Conditions

    Halogenation: This reaction typically occurs in the presence of ultraviolet light or heat, which initiates the reaction. For example, chlorination can be carried out using chlorine gas (Cl2) and UV light.

    Combustion: Alkanes readily undergo combustion in the presence of oxygen, producing carbon dioxide, water, and heat.

Major Products Formed

    Halogenation: The major products are alkyl halides, such as 5-chloro-3,4-dimethyloctane.

    Combustion: The primary products are carbon dioxide (CO2) and water (H2O).

Scientific Research Applications

5-Ethyl-3,4-dimethyloctane is used in various scientific research applications, particularly in the fields of chemistry and materials science. It serves as a model compound for studying the properties and reactions of branched alkanes. Additionally, it is used in the development of new catalytic processes and in the synthesis of more complex organic molecules.

Mechanism of Action

As an alkane, 5-ethyl-3,4-dimethyloctane does not have a specific mechanism of action in biological systems, as it is relatively inert. its chemical behavior can be understood through its interactions with other molecules during chemical reactions. For example, in halogenation reactions, the mechanism involves the formation of free radicals, which then react with the alkane to form the substituted product.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-3,4-dimethyloctane
  • 5-Ethyl-3,3-dimethyloctane
  • 6-Ethyl-3,3-dimethyloctane

Comparison

5-Ethyl-3,4-dimethyloctane is unique due to the specific positions of its ethyl and methyl groups. This structural arrangement affects its physical and chemical properties, such as boiling point, melting point, and reactivity. Compared to its isomers, this compound may exhibit different reactivity patterns in substitution reactions due to the steric hindrance and electronic effects of its substituents.

Properties

CAS No.

62183-61-3

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

5-ethyl-3,4-dimethyloctane

InChI

InChI=1S/C12H26/c1-6-9-12(8-3)11(5)10(4)7-2/h10-12H,6-9H2,1-5H3

InChI Key

LEPWFUNEXVKPDO-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)C(C)C(C)CC

Origin of Product

United States

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